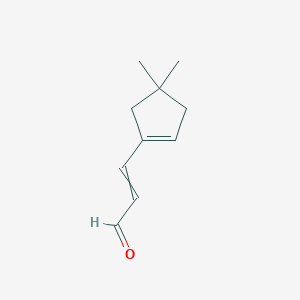
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is an organic compound with a unique structure that includes a cyclopentene ring substituted with two methyl groups and an enal (alkenal) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal typically involves the reaction of 4,4-dimethylcyclopent-1-en-1-yl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of crotonic acid isopropyl ester as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enal group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against certain cell lines.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal involves its interaction with cellular components, leading to various biochemical effects. The compound’s α,β-unsaturated carbonyl group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Similar structure but lacks the enal group.
1-(5,5-Dimethyl-1-cyclopenten-1-yl)-2-propen-1-ol: Similar cyclopentene ring but with an alcohol group instead of an enal.
Uniqueness
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is unique due to its combination of a cyclopentene ring with two methyl groups and an enal functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61013-63-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-(4,4-dimethylcyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H14O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-5,7H,6,8H2,1-2H3 |
Clé InChI |
RZXOZSCFJXPNOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C1)C=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















